3-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide
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Overview
Description
3-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a 3-chloro group and a 6-cyclopropylpyrimidin-4-yl)methyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the pyrimidine ring: The cyclopropyl group is introduced to the pyrimidine ring through a cyclization reaction.
Chlorination: The pyrimidine ring is chlorinated at the 3-position using a chlorinating agent such as thionyl chloride.
Coupling with benzamide: The chlorinated pyrimidine is then coupled with benzamide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered oxidation states.
Scientific Research Applications
3-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific enzymes and pathways involved in tumor growth.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes and pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has a similar benzamide core but with different substituents, leading to distinct biological activities.
Pyrimidine derivatives: Compounds with pyrimidine rings and various substituents are widely studied for their pharmacological properties.
Uniqueness
3-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and pathways sets it apart from other similar compounds, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c16-12-3-1-2-11(6-12)15(20)17-8-13-7-14(10-4-5-10)19-9-18-13/h1-3,6-7,9-10H,4-5,8H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSCYYYDCYAPSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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